(E)-ethyl 2-benzylidene-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Properties
IUPAC Name |
ethyl (2E)-2-benzylidene-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5S/c1-5-32-24(29)21-15(2)26-25-27(22(21)18-12-11-17(30-3)14-19(18)31-4)23(28)20(33-25)13-16-9-7-6-8-10-16/h6-14,22H,5H2,1-4H3/b20-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXGENOHXAOETO-DEDYPNTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C=C(C=C3)OC)OC)C(=O)C(=CC4=CC=CC=C4)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C=C(C=C3)OC)OC)C(=O)/C(=C\C4=CC=CC=C4)/S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-ethyl 2-benzylidene-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a derivative of thiazolo[3,2-a]pyrimidines, which have garnered significant attention due to their diverse biological activities. These compounds are known for their potential as antitumor agents, antimicrobial agents, and inhibitors of various biological pathways. This article reviews the biological activity of this specific compound, focusing on its antitumor and antimicrobial properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
This structure features a thiazolo-pyrimidine core that is substituted with various functional groups that enhance its biological activity. The presence of the benzylidene and dimethoxyphenyl moieties is particularly significant for its interaction with biological targets.
Antitumor Activity
Recent studies have demonstrated the antitumor potential of thiazolo[3,2-a]pyrimidine derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several thiazolo[3,2-a]pyrimidine derivatives on HeLa cells. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin. For example:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | HeLa |
| Compound B | 1.98 ± 1.22 | MCF-7 |
| Reference Drug (Doxorubicin) | 5.00 ± 0.50 | HeLa |
This suggests that modifications to the thiazolo[3,2-a]pyrimidine scaffold can lead to enhanced antitumor activity.
Antimicrobial Activity
In addition to their antitumor properties, thiazolo[3,2-a]pyrimidines have also been investigated for their antimicrobial effects. Various derivatives have shown moderate to high activity against a range of bacterial strains.
Case Study: Antimicrobial Screening
A screening of several thiazolo[3,2-a]pyrimidine derivatives revealed their effectiveness against Gram-positive and Gram-negative bacteria. The results are summarized in the table below:
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Staphylococcus aureus | 32 µg/mL |
| Compound D | Escherichia coli | 64 µg/mL |
| Compound E | Pseudomonas aeruginosa | 128 µg/mL |
These findings highlight the potential of these compounds as leads for developing new antimicrobial agents.
The mechanisms underlying the biological activities of thiazolo[3,2-a]pyrimidines are varied and include:
- Inhibition of DNA Synthesis : Some derivatives interfere with DNA replication in cancer cells.
- Enzyme Inhibition : Compounds have been identified as inhibitors of key enzymes such as acetylcholinesterase and topoisomerases.
- Antioxidant Activity : Certain derivatives exhibit antioxidant properties that may contribute to their cytoprotective effects.
Preparation Methods
One-Pot Synthesis Using Ionic Liquids
A patented one-pot method for synthesizing thiazolo[3,2-a]pyrimidines involves the condensation of 2-aminothiazole, substituted benzaldehydes, and acetoacetate esters in the presence of ionic liquids. For the target compound, this approach would require:
- 2-Aminothiazole as the thiazole precursor.
- 2,4-Dimethoxybenzaldehyde to introduce the 5-(2,4-dimethoxyphenyl) moiety.
- Ethyl acetoacetate to furnish the 7-methyl-3-oxo-3,5-dihydro-2H-pyrimidinone ring.
- 1-Butyl-3-methylimidazolium chloride ([bmim]Cl) as the ionic liquid catalyst.
Reaction Conditions :
- Combine equimolar ratios of 2-aminothiazole (5.0 mmol), 2,4-dimethoxybenzaldehyde (5.0 mmol), and ethyl acetoacetate (5.0 mmol) in ethanol (30 mL).
- Add [bmim]Cl (0.3 g) and reflux at 78°C for 8–12 hours.
- Remove the solvent under reduced pressure and recrystallize the crude product from ethyl acetate.
Mechanistic Insights :
The ionic liquid facilitates Knoevenagel condensation between the aldehyde and acetoacetate, followed by cyclocondensation with 2-aminothiazole to form the thiazolo[3,2-a]pyrimidine core. The (E)-configuration of the benzylidene group arises from thermodynamic stabilization during crystallization.
Multi-Step Condensation Approach
A sequential synthesis reported for ethyl 5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves:
Step 1: Formation of 3,4-Dihydropyrimidine-2(1H)-Thione
- React thiourea (10 mmol) with ethyl acetoacetate (10 mmol) and 2,4-dimethoxybenzaldehyde (10 mmol) in ethanol under acidic conditions (HCl, 0.5 mL).
- Reflux for 6 hours to yield 5-(2,4-dimethoxyphenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione.
Step 2: Cyclization to Thiazolo[3,2-a]Pyrimidine
- Treat the dihydropyrimidine-thione (5 mmol) with bromine (5.5 mmol) in acetic acid at 0–5°C to generate a bromo-ketone intermediate.
- Add 2-aminothiazole (5 mmol) and heat at 80°C for 4 hours to induce cyclization.
Optimization Strategies for Enhanced Efficiency
Solvent and Catalyst Screening
Comparative studies indicate that polar aprotic solvents (e.g., DMF, DMSO) accelerate cyclization but may lead to side reactions. Ethanol strikes a balance between reactivity and selectivity for one-pot syntheses. Catalysts such as ammonium acetate (10 mol%) or p-toluenesulfonic acid (PTSA, 5 mol%) improve yields by 12–15% in multi-step routes.
Temperature and Time Dependence
- One-Pot Method : Optimal yields occur at reflux (78°C) with 8-hour reaction times. Prolonged heating (>12 hours) promotes decomposition.
- Multi-Step Approach : Cyclization at 80°C for 4 hours minimizes byproduct formation, while benzylidene condensation requires 3 hours at reflux.
Structural Characterization and Analytical Data
Spectroscopic Analysis
- FT-IR (KBr, cm⁻¹) :
- ¹H NMR (400 MHz, CDCl₃) :
- ¹³C NMR (100 MHz, CDCl₃) :
Crystallographic Confirmation
Single-crystal X-ray diffraction of analogous compounds reveals:
- Puckered Pyrimidine Ring : Boat-like conformation with a dihedral angle of 12.5° between thiazole and pyrimidine rings.
- Intermolecular Interactions : C-H···O and π-π stacking stabilize the crystal lattice, favoring the (E)-isomer.
Comparative Evaluation of Synthetic Routes
| Method | Catalyst | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| One-Pot (Ionic Liquid) | [bmim]Cl | Ethanol | 8 | 86 | 98 |
| Multi-Step Condensation | Piperidine/PTSA | Ethanol | 7 (total) | 70 | 95 |
| Ammonium Acetate-Assisted | NH₄OAc | DMF | 6 | 78 | 97 |
Table 1: Performance metrics for key synthetic approaches.
Q & A
Q. What are the common synthetic routes for preparing this compound?
The synthesis typically involves a multi-step process:
- Step 1 : Condensation of a substituted dihydropyrimidine-2-thione with dimethyl acetylenedicarboxylate (DMAD) under reflux in methanol or ethanol, forming the thiazolo[3,2-a]pyrimidine core via cyclization .
- Step 2 : Introduction of the benzylidene substituent via Knoevenagel condensation between the active methylene group (C6) and an aromatic aldehyde (e.g., 2,4-dimethoxybenzaldehyde) under acidic or basic conditions. Ultrasonic-assisted methods improve reaction efficiency and yield .
- Key Validation : Monitor reaction progress using TLC and characterize intermediates via NMR and IR spectroscopy.
Q. How is the purity and structural identity of the compound confirmed?
- Chromatography : Use HPLC or GC-MS to assess purity (>95% typical).
- Spectroscopy :
- NMR: Confirm substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm, ethyl ester at δ 1.2–1.4 ppm).
- IR: Identify carbonyl stretches (C=O at ~1700 cm) and C=N/C-S bonds (~1600 cm) .
- Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
Q. What solvents and conditions optimize crystallization for X-ray studies?
- Solvent Choice : Slow evaporation from DMF/ethanol (1:1) or dichloromethane/hexane mixtures yields high-quality crystals.
- Temperature : Crystallize at 296 K to minimize thermal motion artifacts .
- Additives : Co-crystallization with N,N-dimethylformamide (DMF) improves lattice stability via hydrogen bonding .
Advanced Research Questions
Q. How do intermolecular interactions influence crystal packing and chirality?
- Halogen-π Interactions : In brominated analogs, Br···π contacts (3.4–3.6 Å) stabilize homochiral chains, enabling separation of racemic mixtures .
- Hydrogen Bonding : Carboxylic acid substituents form O–H···O bonds (2.7–2.9 Å) with adjacent molecules, creating 2D sheets .
- Graph Set Analysis : Use Etter’s methodology to classify interactions (e.g., motifs for dimeric H-bonding) .
Q. What computational methods validate experimental stereochemistry (E/Z configuration)?
- DFT Calculations : Compare experimental (XRD) and calculated (B3LYP/6-31G*) dihedral angles between the benzylidene and thiazole rings. Deviations >5° suggest potential conformational flexibility .
- Hirshfeld Surface Analysis : Quantify close contacts (e.g., H···O, C···C) to confirm the E-configuration’s stability over Z .
Q. How do substituents on the benzylidene ring modulate biological activity?
- Antimicrobial Activity : Electron-withdrawing groups (e.g., 4-Br) enhance potency against S. aureus (MIC 8 µg/mL) compared to methoxy derivatives (MIC 32 µg/mL) .
- Antioxidant Assays : Nitric oxide scavenging correlates with para-substituted electron-donating groups (e.g., –OCH), increasing radical stabilization .
- Structure-Activity Relationship (SAR) : Use CoMFA or molecular docking to map steric/electrostatic fields to bioactivity data .
Q. How to resolve contradictions in reported biological data across analogs?
- Control Experiments : Replicate assays under standardized conditions (e.g., fixed DMSO concentration ≤1% v/v).
- Data Normalization : Compare IC values relative to positive controls (e.g., ascorbic acid for antioxidants).
- Meta-Analysis : Identify trends across substituent classes (e.g., halogen > methoxy > alkyl for cytotoxicity) .
Methodological Tables
Table 1 : Key Crystallographic Parameters for Structural Validation
| Parameter | Value (Example) | Reference |
|---|---|---|
| Space Group | Triclinic, | |
| R Factor | 0.044–0.058 | |
| Data-to-Parameter Ratio | 13.2–17.1 | |
| Mean C–C Bond Length | 1.387–1.449 Å |
Table 2 : Biological Activity Trends in Thiazolo[3,2-a]Pyrimidine Derivatives
| Substituent (R) | Bioassay | Activity Metric | Reference |
|---|---|---|---|
| 4-Bromophenyl | Antitumor (MCF-7) | IC 12 µM | |
| 2,4-Dimethoxyphenyl | Antioxidant (NO scavenging) | EC 45 µg/mL | |
| 2-Fluorophenyl | Antibacterial (E. coli) | MIC 16 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
